Solubility profile of 3,4,5-trimethoxy-N-methylaniline in polar aprotic solvents
Solubility profile of 3,4,5-trimethoxy-N-methylaniline in polar aprotic solvents
An In-Depth Technical Guide to the Solubility Profile of 3,4,5-trimethoxy-N-methylaniline in Polar Aprotic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 3,4,5-trimethoxy-N-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds, within a range of common polar aprotic solvents.[1] We delve into the theoretical principles governing solute-solvent interactions, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the application of High-Performance Liquid Chromatography (HPLC) for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility assessment for this compound, thereby facilitating informed decisions in formulation, process chemistry, and preclinical development.
Introduction
The Critical Role of Solubility in Pharmaceutical Research
In the journey of a drug from discovery to market, aqueous and non-aqueous solubility are fundamental physicochemical properties that must be characterized.[2] Poor solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in developing viable dosage forms.[3] Early and accurate determination of a compound's solubility in various solvent systems is therefore not merely a data-gathering exercise; it is a critical step that informs medicinal chemistry efforts, guides formulation strategies, and mitigates the risk of late-stage development failures.[3] Polar aprotic solvents, in particular, are ubiquitous in pharmaceutical development, serving as reaction media, crystallization solvents, and components of analytical mobile phases and formulation vehicles.[4][5][6]
Profile of the Solute: 3,4,5-trimethoxy-N-methylaniline
3,4,5-trimethoxy-N-methylaniline (C₁₀H₁₅NO₃) is a substituted aniline derivative.[7] Its molecular structure is key to its solubility behavior.
-
Molecular Formula: C₁₀H₁₅NO₃[7]
-
Structure: The molecule features a benzene ring substituted with three methoxy (-OCH₃) groups, an amino (-NH-) group, and a methyl (-CH₃) group.
-
Key Features for Solubility:
-
Polar Groups: The three methoxy groups and the secondary amine group introduce polarity and sites for potential hydrogen bonding. The oxygen and nitrogen atoms are hydrogen bond acceptors.[8]
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
-
N-H Group: The secondary amine possesses a hydrogen atom that can act as a hydrogen bond donor.[8]
-
The overall solubility of this molecule in any given solvent will be a balance between these competing polar and nonpolar characteristics.
Overview of Relevant Polar Aprotic Solvents
Polar aprotic solvents are characterized by their moderate to high polarity and their inability to donate hydrogen atoms to form strong hydrogen bonds.[9] They are invaluable in pharmaceutical applications for their ability to dissolve a wide range of compounds.[10]
-
Dimethyl Sulfoxide (DMSO): Often called the "universal solvent," DMSO can dissolve both polar and nonpolar compounds effectively.[10][11] It is a staple in drug discovery for creating stock solutions and in formulations for enhancing the solubility of poorly soluble APIs.[5]
-
N,N-Dimethylformamide (DMF): DMF is another powerful polar aprotic solvent with a high dielectric constant, making it an excellent choice for API synthesis, crystallization, and formulation.[4][12]
-
Acetonitrile (ACN): Widely used as a mobile phase in reversed-phase HPLC, ACN is also a crucial solvent in API production and purification due to its miscibility with water and a broad range of organic solvents.[6]
-
Tetrahydrofuran (THF): As a cyclic ether, THF is a moderately polar solvent capable of dissolving a wide array of compounds.[13] Its ability to form complexes with metal ions also makes it a popular solvent in organic synthesis.[13]
Theoretical Framework of Solubility
Solute-Solvent Interactions: A Molecular Perspective
The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9] A more precise explanation lies in the specific intermolecular forces at play between the solute (3,4,5-trimethoxy-N-methylaniline) and the solvent molecules.
-
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy holding the solid 3,4,5-trimethoxy-N-methylaniline molecules together.
-
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent matrix to accommodate the solute molecule.
-
Forming Solute-Solvent Bonds: Energy is released when new intermolecular forces are established between the solute and solvent.
Solubility is favorable when the energy released in step 3 is comparable to or greater than the energy consumed in steps 1 and 2. For 3,4,5-trimethoxy-N-methylaniline in polar aprotic solvents, the dominant interactions are expected to be:
-
Dipole-Dipole Interactions: Between the polar C-O, C-N, and N-H bonds of the solute and the polar groups of the solvent (e.g., the S=O bond in DMSO).
-
Hydrogen Bonding: The N-H group of the aniline can act as a hydrogen bond donor to the electronegative oxygen or nitrogen atoms of the polar aprotic solvents, which are strong hydrogen bond acceptors.[8]
-
Van der Waals Forces: Between the aromatic ring and alkyl groups of the solute and the nonpolar regions of the solvent molecules.
Caption: Key intermolecular forces in solution.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.[9] However, this relationship must be determined empirically.
-
pH: As a secondary amine, 3,4,5-trimethoxy-N-methylaniline is a weak base. In acidic conditions, the amine group can be protonated to form a cationic ammonium salt. This salt form is significantly more polar and, consequently, more soluble in polar solvents than the neutral free base. While this guide focuses on neutral polar aprotic solvents, any residual acidity or basicity in the solvent or the presence of acidic/basic excipients in a formulation would profoundly impact solubility.
Experimental Determination of Equilibrium Solubility
The Shake-Flask Method: A Gold-Standard Protocol
The shake-flask method is the most widely recognized and reliable technique for determining the equilibrium solubility of a compound.[14][15] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium. Subsequent analysis of the clear, filtered supernatant provides the solubility value.
Causality Behind Experimental Choices:
-
Using Excess Solid: Ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.[2]
-
Controlled Temperature: Solubility is temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance to standard laboratory or physiological conditions.[14]
-
Extended Agitation: Guarantees that the system has reached thermodynamic equilibrium. The time required (often 24-72 hours) should be determined empirically by taking measurements at different time points until the concentration plateaus.[15]
-
Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is used to remove all undissolved solid particles, ensuring that only the dissolved compound is quantified. This is a critical self-validating step to prevent falsely elevated results.
Caption: Shake-Flask Experimental Workflow.
Detailed Step-by-Step Protocol
Materials:
-
3,4,5-trimethoxy-N-methylaniline (solid, >98% purity)
-
Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector
Procedure:
-
Preparation: For each solvent, label three vials (for triplicate analysis). Add an excess amount of 3,4,5-trimethoxy-N-methylaniline (e.g., ~20-30 mg, accurately weighed) to each vial.
-
Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.
-
Trustworthiness Check: To confirm equilibrium is reached, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow undissolved solids to settle.
-
Sampling and Filtration: Carefully draw a portion of the supernatant (~0.5 mL) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean, labeled HPLC vial.
-
Dilution: Perform an accurate and significant dilution of the filtrate. The dilution factor will depend on the expected solubility and the linear range of the analytical method. For example, dilute 10 µL of the filtrate into 990 µL of mobile phase (a 1:100 dilution).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of 3,4,5-trimethoxy-N-methylaniline.
-
Calculation: Calculate the solubility (S) using the following formula:
-
S (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.[16] A validated method ensures that the results are reliable.
-
Rationale: HPLC separates the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of 3,4,5-trimethoxy-N-methylaniline is measured.
-
Method Outline (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound.
-
Calibration: A multi-point calibration curve (e.g., 5-6 standards) should be prepared to demonstrate linearity over the expected concentration range of the diluted samples. The correlation coefficient (r²) should be >0.999.
-
Data Presentation and Interpretation
Structuring and Reporting Solubility Data
Quantitative results should be summarized in a clear, tabular format. It is best practice to report the mean solubility from the triplicate measurements along with the standard deviation to indicate the precision of the results.
Table 1: Equilibrium Solubility of 3,4,5-trimethoxy-N-methylaniline at 25°C
| Polar Aprotic Solvent | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | ± Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Experimental Value | ± Value | Calculated Value |
| Acetonitrile (ACN) | Experimental Value | ± Value | Calculated Value |
| Tetrahydrofuran (THF) | Experimental Value | ± Value | Calculated Value |
Note: This table is a template. Values must be populated with experimental data.
Interpreting the Solubility Profile
The rank order of solubility across the different solvents provides valuable insights into the dominant intermolecular forces. For example, a significantly higher solubility in DMSO and DMF compared to ACN or THF might suggest that the strong dipole moments and hydrogen bond accepting capabilities of the sulfoxide and amide groups are particularly effective at solvating the molecule. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to determining the solubility profile of 3,4,5-trimethoxy-N-methylaniline in key polar aprotic solvents. By combining a robust theoretical understanding with a meticulous, self-validating experimental protocol like the shake-flask method, researchers can generate accurate and reproducible data. This data is fundamental to advancing pharmaceutical development, enabling the rational selection of solvents and the design of effective formulation strategies to maximize the therapeutic potential of drug candidates derived from this important intermediate.
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